3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of ethanol and triethylamine at elevated temperatures . Another approach could involve the use of carbonyl components and piperidine in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action for 3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid
- 3-Amino-6-p-tolylthieno[2,3-b]pyridine-2-carboxylic acid
- 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid
Uniqueness
3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness can make it more suitable for certain applications, such as in drug development or material science .
Eigenschaften
CAS-Nummer |
400869-62-7 |
---|---|
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-2-3-4-7-5-6-8-9(13)10(12(15)16)17-11(8)14-7/h5-6H,2-4,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZOUFGDWBYROGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.